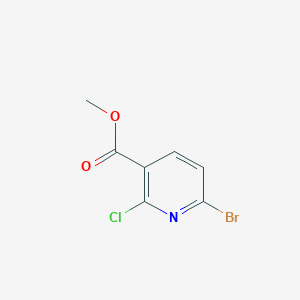

Methyl 6-bromo-2-chloronicotinate

説明

“Methyl 6-bromo-2-chloronicotinate” is a potential hypolipidemic agent and a nicotinic acid analog . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .

Molecular Structure Analysis

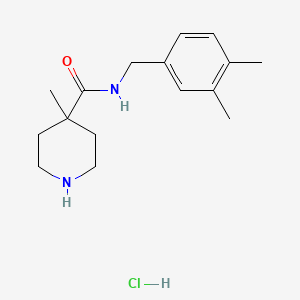

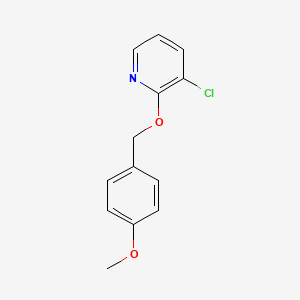

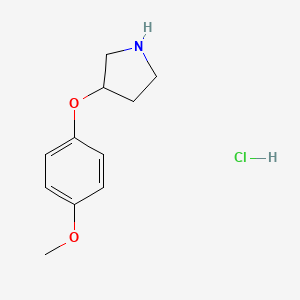

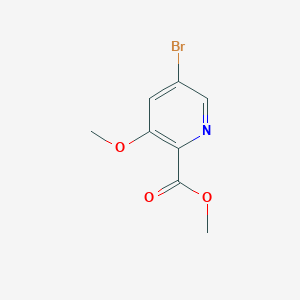

The molecular formula of “this compound” is C7H5BrClNO2 . The exact mass is 248.91900 . The structure includes a methyl group attached to a nicotinate ring, which is further substituted with bromine and chlorine atoms .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 250.47700 . The exact physical properties such as density, boiling point, and melting point are not available .科学的研究の応用

1. Solid-Liquid Equilibrium Behavior Analysis

Methyl 6-bromo-2-chloronicotinate is closely related to 6-Chloronicotinic acid (6-CNA), whose solid-liquid equilibrium behavior in various solvents has been studied. This research contributes to understanding the solubility and interaction dynamics of similar compounds, including this compound, in different solvents, which is crucial for applications in chemical synthesis and pharmaceutical formulation (Guo et al., 2021).

2. Synthesis of Related Compounds

The synthesis methods for compounds related to this compound, such as 2-Bromo-6-methoxynaphthalene, have been developed. These methods are significant for the production of intermediates in non-steroidal anti-inflammatory drugs and highlight the potential of this compound in medicinal chemistry (Xu & He, 2010).

3. Pharmaceutical Applications

Research on derivatives of 6-chloronicotinic acid, closely related to this compound, reveals their potential in creating anti-inflammatory drugs. This signifies the possible application of this compound in drug development and pharmaceutical research (Cadena et al., 1977).

Safety and Hazards

“Methyl 6-bromo-2-chloronicotinate” is classified as Acute Tox. 4 for oral toxicity, indicating it may be harmful if swallowed . In case of exposure, it is recommended to consult a physician, move to fresh air if inhaled, wash off with soap and plenty of water if in contact with skin, and rinse mouth with water if swallowed .

作用機序

Target of Action

Methyl 6-bromo-2-chloronicotinate is a nicotinic acid analog . Nicotinic acid, also known as niacin, is a form of vitamin B3 that plays a crucial role in energy metabolism and DNA repair. As an analog, this compound may interact with the same targets as nicotinic acid, potentially influencing similar biochemical pathways.

Biochemical Pathways

This compound is suggested to be a potential hypolipidemic agent . Hypolipidemic agents are used to lower lipid levels in the blood, and they work by affecting lipid metabolism. The compound may influence the mobilization of free fatty acids in vivo , which could lead to a decrease in the levels of cholesterol and triglycerides in the blood.

Pharmacokinetics

As a small molecule with a molecular weight of 25048 , it is likely to be well-absorbed in the gastrointestinal tract following oral administration. The presence of halogen atoms (bromine and chlorine) in the molecule may influence its distribution and metabolism.

Result of Action

As a potential hypolipidemic agent , it may lead to a reduction in blood lipid levels, potentially benefiting conditions like hyperlipidemia and cardiovascular diseases.

特性

IUPAC Name |

methyl 6-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFOIRKITQYSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673923 | |

| Record name | Methyl 6-bromo-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142192-03-7 | |

| Record name | Methyl 6-bromo-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

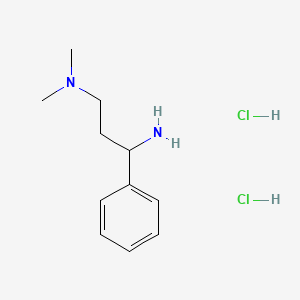

![3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1421087.png)

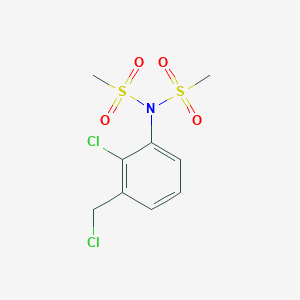

![1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1421095.png)